molecular formula C20H19FN4O B2696272 1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034536-74-6

1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2696272
CAS No.: 2034536-74-6
M. Wt: 350.397
InChI Key: PLEIIYIMTVCBTC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrazolyl group, and a cyclopropanecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group. The fluorophenyl group can be synthesized through the halogenation of benzene derivatives. Subsequently, the pyrazolyl group is introduced through a cyclization reaction involving hydrazine and a suitable ketone. The cyclopropanecarboxamide moiety is then attached using cyclopropanation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts to enhance reaction efficiency. Purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.

  • Reduction: Reduction reactions can be applied to the pyrazolyl group to produce different pyrazolyl derivatives.

  • Substitution: Substitution reactions can occur at different positions on the compound, leading to the formation of various analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include fluorobenzene derivatives, pyrazolyl derivatives, and various substituted cyclopropanecarboxamide analogs.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

  • Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors, while the pyrazolyl group may interact with enzymes or other proteins. The cyclopropanecarboxamide moiety plays a crucial role in the overall activity of the compound, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but differs in the presence of a piperazine ring.

  • 1-(4-Fluorophenyl)propan-2-amine: Another fluorophenyl-containing compound with an amine group.

  • 1-(4-Fluorophenyl)ethanone: A simpler fluorophenyl derivative with a ketone group.

Uniqueness: 1-(4-Fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide stands out due to its combination of fluorophenyl, pyrazolyl, and cyclopropanecarboxamide groups, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c1-25-13-15(12-24-25)18-10-14(6-9-22-18)11-23-19(26)20(7-8-20)16-2-4-17(21)5-3-16/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEIIYIMTVCBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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